molecular formula C9H8Cl2O3 B14359390 2,4-Dichloro-5-(methoxymethyl)benzoic acid CAS No. 90155-95-6

2,4-Dichloro-5-(methoxymethyl)benzoic acid

Cat. No.: B14359390
CAS No.: 90155-95-6
M. Wt: 235.06 g/mol
InChI Key: NKOKLMGUWSERRY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(methoxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(methoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-(methoxymethyl)benzoic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-5-(methoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(methoxymethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atoms and methoxymethyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(methoxymethyl)benzoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzoic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

90155-95-6

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2,4-dichloro-5-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H8Cl2O3/c1-14-4-5-2-6(9(12)13)8(11)3-7(5)10/h2-3H,4H2,1H3,(H,12,13)

InChI Key

NKOKLMGUWSERRY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

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